molecular formula C16H19NO2S B4797596 1-(3-methylphenyl)-N-(2-phenylethyl)methanesulfonamide

1-(3-methylphenyl)-N-(2-phenylethyl)methanesulfonamide

Cat. No.: B4797596
M. Wt: 289.4 g/mol
InChI Key: MWTRPZCCJXGVOR-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-(2-phenylethyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

The synthesis of 1-(3-methylphenyl)-N-(2-phenylethyl)methanesulfonamide typically involves the reaction of 3-methylphenylamine with methanesulfonyl chloride in the presence of a base, followed by the introduction of the 2-phenylethyl group. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Temperature: Typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3-methylphenyl)-N-(2-phenylethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where various nucleophiles can replace the methanesulfonyl group.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, or other suitable organic solvents.

Major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides.

Scientific Research Applications

1-(3-methylphenyl)-N-(2-phenylethyl)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-(2-phenylethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The 3-methylphenyl and 2-phenylethyl groups contribute to the compound’s binding affinity and specificity, enhancing its biological activity.

Comparison with Similar Compounds

1-(3-methylphenyl)-N-(2-phenylethyl)methanesulfonamide can be compared with other sulfonamide derivatives, such as:

    1-(4-methylphenyl)-N-(2-phenylethyl)methanesulfonamide: Similar structure but with a 4-methylphenyl group, which may alter its chemical and biological properties.

    1-(3-methylphenyl)-N-(2-phenylethyl)ethanesulfonamide: Contains an ethanesulfonamide group instead of methanesulfonamide, potentially affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-methylphenyl)-N-(2-phenylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-14-6-5-9-16(12-14)13-20(18,19)17-11-10-15-7-3-2-4-8-15/h2-9,12,17H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTRPZCCJXGVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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